H-Phe(3-CN)-OH

Catalog No.
S778937
CAS No.
57213-48-6
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Phe(3-CN)-OH

CAS Number

57213-48-6

Product Name

H-Phe(3-CN)-OH

IUPAC Name

(2S)-2-amino-3-(3-cyanophenyl)propanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1

InChI Key

ZHUOMTMPTNZOJE-VIFPVBQESA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](C(=O)O)N

The exact mass of the compound 3-Cyano-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Phe(3-CN)-OH (3-cyano-L-phenylalanine, CAS: 57213-48-6) is a non-canonical amino acid widely procured as a site-specific vibrational and fluorescent reporter for protein dynamics. Featuring a nitrile group at the meta position of the phenyl ring, it provides a distinct infrared absorption band in the protein-transparent window (1800–2500 cm⁻¹) and intrinsic fluorescence suitable for Förster resonance energy transfer (FRET). In peptide synthesis and genetic code expansion workflows, it serves as a minimally perturbing structural analog to natural L-phenylalanine, allowing researchers and manufacturers to incorporate highly sensitive environmental probes without disrupting native protein folding or enzymatic activity [1].

While natural L-phenylalanine is entirely unsuitable for advanced vibrational spectroscopy due to the lack of an orthogonal IR handle, buyers often weigh H-Phe(3-CN)-OH against its para-substituted analog, 4-cyano-L-phenylalanine. Generic substitution between these two isomers fails in application-critical contexts because the meta-position of the cyano group fundamentally alters the dipole orientation and the fluorophore's susceptibility to photoinduced electron transfer. Specifically, 3-cyanophenylalanine exhibits a distinct fluorescence quenching profile in the presence of biochemically relevant anions and basic pH environments compared to the 4-cyano variant. Consequently, substituting 3-CN-Phe with 4-CN-Phe can result in missed detection of specific local electrostatic variations or altered FRET efficiencies when paired with tryptophan [1].

Precursor Suitability for Native-State Peptide Synthesis

When synthesizing fluorescently labeled peptides, bulky extrinsic dyes (e.g., FITC, Dansyl) often cause steric hindrance, reducing coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) and altering the target peptide's native conformation. H-Phe(3-CN)-OH serves as a highly processable, minimally perturbing precursor. As a direct structural analog of natural phenylalanine, it maintains high coupling yields in standard Fmoc/Boc SPPS workflows and preserves the native folding of the resulting peptide, while still delivering a quantum yield comparable to native tyrosine and tryptophan[1].

Evidence DimensionSynthesis Processability and Steric Perturbation
Target Compound DataIsosteric to natural phenylalanine; high SPPS coupling efficiency
Comparator Or BaselineExtrinsic fluorescent dyes (e.g., FITC) (High steric bulk, lower coupling efficiency, disrupts folding)
Quantified DifferenceEnables standard amino acid coupling protocols without the steric penalties of post-synthetic dye conjugation
ConditionsSolid-Phase Peptide Synthesis (SPPS) and subsequent conformational assays

Procuring this unnatural amino acid allows peptide manufacturers to incorporate a fluorescent handle directly during chain elongation without requiring complex post-synthetic modifications.

Orthogonal Infrared Detection in Complex Protein Workflows

In mainstream biophysical workflows, natural amino acids possess heavily overlapping IR absorptions, obscuring site-specific data. H-Phe(3-CN)-OH provides a critical analytical advantage by introducing a nitrile (C≡N) stretching frequency in the 1800–2500 cm⁻¹ region. This region is completely transparent in native proteins. When incorporated into model systems like Ribonuclease S, 3-CN-Phe enables precise calibration of the nitrile stretch to external electric fields via the Vibrational Stark Effect (VSE), quantifying local electrostatic fields with zero background interference from native amide bands [1].

Evidence DimensionIR Absorption Window
Target Compound DataDistinct nitrile stretch at ~2220-2230 cm⁻¹
Comparator Or BaselineNatural L-Phenylalanine (No absorption in the 1800–2500 cm⁻¹ range)
Quantified DifferenceProvides an orthogonal signal with zero background interference
ConditionsVibrational Stark Effect (VSE) spectroscopy in folded protein systems

Procuring this specific unnatural amino acid allows structural biologists to track site-specific electrostatic changes without native background interference.

Differentiated Fluorescence Quenching for Environmental Probing

The position of the nitrile group significantly impacts the photophysical response of the amino acid. Studies comparing 3-cyanophenylalanine to 4-cyanophenylalanine demonstrate that the meta-substitution in H-Phe(3-CN)-OH results in notable differences in fluorescence quenching by anionic species. Furthermore, 3-CN-Phe exhibits a pronounced decrease in quantum yield in basic environments due to photoinduced electron transfer from a deprotonated amine. This distinct quenching profile allows 3-CN-Phe to act as a highly selective sensor for specific local solvent environments and pH shifts that the 4-cyano analog cannot resolve identically [1].

Evidence DimensionFluorescence Quenching Profile
Target Compound DataHigh sensitivity to specific anionic quenchers and basic pH
Comparator Or Baseline4-Cyano-L-phenylalanine (Alternative quenching kinetics and lower pH sensitivity)
Quantified DifferenceDistinct emission intensity variations enabling differential local environment mapping
ConditionsUltra-violet excitation in varying solvent environments and pH levels

Selecting the 3-cyano isomer over the 4-cyano isomer is critical when designing assays that require specific sensitivity to anionic species or localized pH changes.

Site-Specific Vibrational Stark Effect (VSE) Spectroscopy

Because H-Phe(3-CN)-OH provides a distinct nitrile stretch in the protein-transparent IR window, it is heavily procured for VSE spectroscopy. Researchers incorporate this compound into target enzymes via solid-phase peptide synthesis or genetic code expansion to quantitatively map local electrostatic fields and hydrogen bonding states in the active site during catalysis [1].

Intra-Peptide Distance Mapping via FRET

Leveraging its specific quantum yield and emission profile, H-Phe(3-CN)-OH is utilized as a FRET partner alongside tryptophan or 4-cyanophenylalanine. Peptide manufacturers and structural biologists procure this compound to synthesize multi-labeled peptides that report on conformational changes and folding dynamics in real-time without the steric hindrance of large dye molecules[2].

Anion-Sensitive Fluorescence Assays

Due to its unique fluorescence quenching response to biochemically relevant anions and pH shifts, H-Phe(3-CN)-OH is the preferred building block for designing peptide-based sensors that monitor local solvent environments, membrane insertion kinetics, or specific protein-protein interactions where the 4-cyano analog lacks the required sensitivity [2].

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.074227566 Da

Monoisotopic Mass

190.074227566 Da

Heavy Atom Count

14

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-cyano-L-phenylalanine

Dates

Last modified: 08-15-2023

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